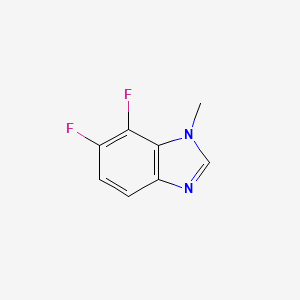

6,7-Difluoro-1-methyl-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Difluoro-1-methyl-1,3-benzimidazole is an organic compound that has a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of a variety of drugs and other compounds, and has been studied extensively for its potential uses in medicinal chemistry and pharmaceutical research. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antiviral and Antiproliferative Applications

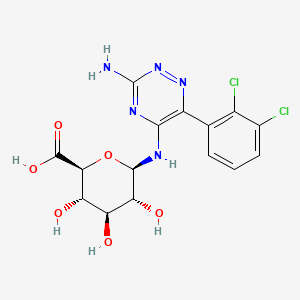

Antiviral Activity : Benzimidazole nucleosides bearing fluoro and other substituents have been synthesized and evaluated for their antiviral activity, especially against herpes simplex virus type 1 (HSV-1). Compounds like 4,5,6-Trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole showed significant inhibition of virus cytopathic effect, demonstrating potential as antiviral agents (Kharitonova et al., 2015).

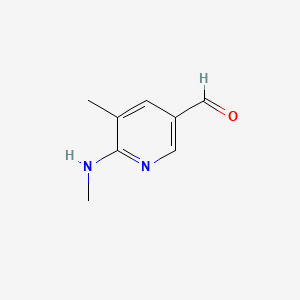

Antiproliferative Activity : Novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives have been synthesized and shown to exhibit potent antiproliferative activity against cancer cell lines, including C6 (nerve cells) and MCF-7 (human breast adenocarcinoma cells), underlining their potential in cancer therapy (Ashok et al., 2020).

Photovoltaic Properties

- Polymer Synthesis for Organic Photovoltaics (OPVs) : The introduction of the difluoro-dimethyl-2H-benzoimidazole unit in semiconducting copolymers, combined with electron-rich units like dioctyloxybenzodithiophene, has been explored for enhancing the photovoltaic properties of organic solar cells. This approach aims to achieve deeper HOMO levels and higher open-circuit voltages, indicating a strategic design of materials for efficient solar energy conversion (Song et al., 2016).

Organic and Medicinal Chemistry

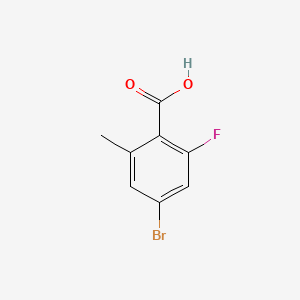

Heterocycle Synthesis : Research into the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, including benzimidazole derivatives, has been conducted. This methodology offers a route to diverse heterocyclic compounds with potential applications in drug development and materials science (Shaaban, 2008).

Synthetic Methods Development : Advances in synthetic strategies for constructing hetaryl- and arylbenzimidazole scaffolds have been reviewed, highlighting environmentally benign conditions for the synthesis of benzimidazole derivatives. These methods provide efficient access to compounds with wide-ranging bioactivities, underscoring their importance in pharmaceutical development (Mamedov & Zhukova, 2021).

Material Science Applications

- Optical and Electronic Properties : Benzimidazole derivatives have been synthesized and studied for their optical properties, including UV–vis absorption and fluorescence emission, alongside theoretical DFT studies. Such compounds are considered potential candidates for high fluorescence quantum yield applications, suggesting their utility in materials science and optical devices (Bai et al., 2018).

Mécanisme D'action

Target of Action

They are widely used in medicine and are present in medications with various types of biological activity such as antiulcer, antiviral, antitumor, and antifungal .

Mode of Action

It is known that the insertion of fluorine atoms into the molecules of heterocyclic compounds leads to a significant increase in biological activity .

Biochemical Pathways

Benzimidazole derivatives are used as the building blocks for the synthesis of nonpeptide antagonists of the angiotensin ii receptor , suggesting potential involvement in the renin-angiotensin system.

Propriétés

IUPAC Name |

6,7-difluoro-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-12-4-11-6-3-2-5(9)7(10)8(6)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZSWKRVVPXTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718355 |

Source

|

| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-37-6 |

Source

|

| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)